molecular formula C5H10O3 B1345510 2-Propoxyacetic acid CAS No. 54497-00-6

2-Propoxyacetic acid

Cat. No.: B1345510
CAS No.: 54497-00-6
M. Wt: 118.13 g/mol
InChI Key: SGUYGLMQEOSQTH-UHFFFAOYSA-N
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Description

2-Propoxyacetic acid is an organic compound with the molecular formula C5H10O3. It is a colorless to light-yellow liquid that is known for its applications in various scientific fields. The compound is characterized by its propoxy group attached to the acetic acid moiety, making it a versatile chemical in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxyacetic acid can be synthesized through the reaction of propanol with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Propoxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-propoxyacetic acid involves its interaction with specific molecular targets and pathways. The propoxy group allows the compound to participate in various chemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Propanoic acid: Similar in structure but lacks the propoxy group.

    Acetic acid: The simplest carboxylic acid, lacking the propoxy group.

    Butyric acid: Contains a longer carbon chain but lacks the propoxy group.

Uniqueness: 2-Propoxyacetic acid is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and industrial applications, offering versatility that similar compounds may not provide .

Properties

IUPAC Name

2-propoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYGLMQEOSQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202900
Record name Acetic aid, propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54497-00-6
Record name 2-Propoxyacetic acid
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Record name 54497-00-6
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Record name Acetic aid, propoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-propoxyacetic acid
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Record name 2-Propoxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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